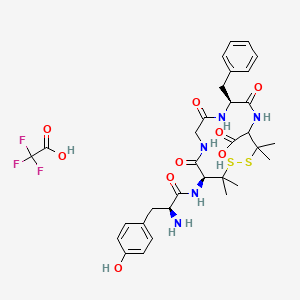
DPDPE trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPDPE trifluoroacetate is a synthetic enkephalin peptide and an agonist of delta-1-opioid receptorsThis compound is notable for its high selectivity for delta-opioid receptors over mu- and kappa-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
DPDPE trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic disulfide bridge between two penicillamine residues. The peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bond formation. The final product is then cleaved from the solid support and purified .
Chemical Reactions Analysis
Types of Reactions
DPDPE trifluoroacetate primarily undergoes peptide bond formation and disulfide bond formation reactions. It can also participate in oxidation and reduction reactions involving the disulfide bridge .
Common Reagents and Conditions
Peptide Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used for peptide bond formation.
Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form the disulfide bridge.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce the disulfide bridge back to thiol groups.
Major Products
The major product of these reactions is the cyclic peptide with a disulfide bridge, which is the active form of this compound .
Scientific Research Applications
DPDPE trifluoroacetate has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Researchers use it to investigate the selectivity and efficacy of opioid receptor agonists.
Seizure Disorders: It has been shown to increase the seizure threshold and provide protection against seizures in animal models.
Pain Research: This compound is used in studies to understand its analgesic effects and potential therapeutic applications.
Mechanism of Action
DPDPE trifluoroacetate exerts its effects by binding to delta-1-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and neuroprotective effects. The compound selectively targets delta-opioid receptors, which are involved in modulating pain and protecting neurons from damage .
Comparison with Similar Compounds
Similar Compounds
DAMGO trifluoroacetate: Another synthetic peptide that acts as a mu-opioid receptor agonist.
[D-Ala2,Leu5,Cys6]enkephalin: A delta-opioid receptor antagonist used to study the specificity of DPDPE trifluoroacetate.
Uniqueness
This compound is unique in its high selectivity for delta-opioid receptors, which distinguishes it from other opioid receptor agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying the specific roles of delta-opioid receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C32H40F3N5O9S2 |
|---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
(7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1 |
InChI Key |
LUVILUYVBUMMRG-FIJWTTFTSA-N |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















